molecular formula C9H14O2S B12629727 1-Oxa-5-thiaspiro[5.5]undecan-9-one CAS No. 947534-48-7

1-Oxa-5-thiaspiro[5.5]undecan-9-one

Katalognummer: B12629727
CAS-Nummer: 947534-48-7
Molekulargewicht: 186.27 g/mol
InChI-Schlüssel: VHYVSIPLXDPODL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-5-thiaspiro[5.5]undecan-9-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and sulfur atoms within its ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural novelty.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-5-thiaspiro[5.5]undecan-9-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

1-Oxa-5-thiaspiro[5.5]undecan-9-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Oxa-5-thiaspiro[5.5]undecan-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Oxa-5-thiaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s unique spirocyclic structure allows it to fit into binding pockets that are not accessible to linear molecules, thereby enhancing its specificity and potency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: Contains a nitrogen atom in place of sulfur.

    1,4,9-Triazaspiro[5.5]undecan-2-one: Contains multiple nitrogen atoms within the spirocyclic structure.

Uniqueness

1-Oxa-5-thiaspiro[5.5]undecan-9-one is unique due to the presence of both oxygen and sulfur atoms in its ring system. This dual heteroatom feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

947534-48-7

Molekularformel

C9H14O2S

Molekulargewicht

186.27 g/mol

IUPAC-Name

1-oxa-5-thiaspiro[5.5]undecan-9-one

InChI

InChI=1S/C9H14O2S/c10-8-2-4-9(5-3-8)11-6-1-7-12-9/h1-7H2

InChI-Schlüssel

VHYVSIPLXDPODL-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(CCC(=O)CC2)SC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.